C5 Substituent Chirality and Branching
The target compound carries a chiral 3-methylbutan-2-yl group at the thiazole 5-position, containing a single stereogenic center. In contrast, the commonly available 5-isobutyl analog (CAS 1383626-31-0) bears an achiral, symmetrically branched isobutyl group, while the 5-pentyl analog (CAS not assigned; PDB ligand 5Z2) has a linear, achiral C5 chain [1]. The stereogenic center enables enantioselective interactions with chiral biological targets (e.g., enzyme active sites, receptor binding pockets) and permits the synthesis of diastereomerically enriched downstream products. No other commercially listed 2-amino-5-alkylthiazole-4-carboxylic acid with a C5 branched-chain architecture and a defined stereocenter is presently catalogued in major screening compound collections, making this compound structurally singular within the procurement landscape .
| Evidence Dimension | 5-Position substituent architecture (chirality, branching, carbon count) |
|---|---|
| Target Compound Data | 3-Methylbutan-2-yl: chiral (one stereogenic center), branched C5, molecular formula C9H14N2O2S, MW 214.28 |
| Comparator Or Baseline | Comparator 1: Isobutyl (CAS 1383626-31-0): achiral, branched C4, C8H12N2O2S, MW 200.26. Comparator 2: n-Pentyl (PDB ligand 5Z2): achiral, linear C5, C9H14N2O2S, MW 214.28 (constitutional isomer of target). |
| Quantified Difference | Presence vs. absence of a stereogenic center; ∆MW +14.02 vs. isobutyl; identical MW but different topology (branched vs. linear) vs. pentyl. |
| Conditions | Structural comparison based on CAS registry entries, vendor catalog data, and PDB chemical component dictionary (CCD) definitions. |
Why This Matters
For programs requiring chiral intermediates or investigating stereochemistry-dependent target engagement, the 3-methylbutan-2-yl substituent provides a unique chiral topology not available from any other cataloged 2-amino-5-alkylthiazole-4-carboxylic acid analog.
- [1] PDB Chemical Component Dictionary. Ligand 5Z2: 2-azanyl-5-pentyl-1,3-thiazole-4-carboxylic acid (C9H14N2O2S); PDB entry 8HXU. doi:10.2210/pdb8hxu/pdb. View Source
